BenchChemオンラインストアへようこそ!

tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate

Chiral resolution Enantiomeric purity Asymmetric synthesis

tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate (CAS 1787250-40-1) is a chiral morpholine-4-carboxylate derivative bearing a tert-butyloxycarbonyl (Boc) protecting group at the morpholine nitrogen and a (R)-configured 3-hydroxypropyl side chain at the C2 position. With a molecular formula of C₁₂H₂₃NO₄, a molecular weight of 245.32 g·mol⁻¹, a computed logP of 0.8, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 59 Ų, it occupies a physicochemical space well suited for fragment elaboration or late-stage functionalization in medicinal chemistry programs.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B12828945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CCCO
InChIInChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-8-16-10(9-13)5-4-7-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1
InChIKeyKYMQUHWGJBYVCX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate – What Scientific Buyers Need to Know About This Chiral Morpholine Carboxylate Intermediate


tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate (CAS 1787250-40-1) is a chiral morpholine-4-carboxylate derivative bearing a tert-butyloxycarbonyl (Boc) protecting group at the morpholine nitrogen and a (R)-configured 3-hydroxypropyl side chain at the C2 position. With a molecular formula of C₁₂H₂₃NO₄, a molecular weight of 245.32 g·mol⁻¹, a computed logP of 0.8, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 59 Ų, it occupies a physicochemical space well suited for fragment elaboration or late-stage functionalization in medicinal chemistry programs [1]. The compound exists as a single, defined (R)-enantiomer with one atom stereocenter, making it a homochiral building block for asymmetric synthesis of bioactive molecules [1]. It is commercially offered at purity grades ranging from 95% to 98% [2].

Why tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate Cannot Be Simply Replaced by Its Enantiomer, Regioisomer, or Racemic Mixture


Interchanging this (R)-configured, C2-substituted, Boc-protected morpholine with its (S)-enantiomer (CAS 2137423-86-8), the regioisomeric C3-substituted analog (CAS 220032-81-5), the des-Boc variant 4-(3-hydroxypropyl)morpholine (CAS 4441-30-9), or a racemic mixture introduces uncontrolled stereochemical, regiochemical, or protecting-group variables that can alter downstream reaction outcomes, target binding, and pharmacokinetic profiles. In drug discovery, the morpholine scaffold's substitution regiochemistry and absolute stereochemistry directly dictate the three-dimensional presentation of pharmacophoric elements to biological targets [1]. Systematic chemical diversity studies have demonstrated that varying regio- and stereochemistry around the morpholine core generates distinct vectors for target engagement, with each isomer producing unique structure-activity relationships [1]. The Boc group additionally provides orthogonal nitrogen protection that is absent in the des-Boc analog, enabling chemoselective transformations not possible with the free amine [2]. Selection of the incorrect isomer therefore risks synthesizing an inactive or off-target compound, wasting synthetic effort and compromising SAR interpretation.

Quantitative Differentiation Evidence for tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate Versus Closest Analogs


Absolute (R)-Stereochemistry at C2 Versus (S)-Enantiomer: Defined Atom Stereocenter Count = 1 with Optical Rotation Consequences

The target compound possesses a single defined (R)-atom stereocenter at the morpholine C2 position, with zero undefined atom stereocenters (Defined Atom Stereocenter Count = 1; Undefined Atom Stereocenter Count = 0), confirming it is a single, fully assigned enantiomer [1]. In contrast, the (S)-enantiomer (CAS 2137423-86-8) bears the opposite configuration at this center [2]. While both enantiomers share identical computed physicochemical descriptors (MW 245.32, logP 0.8, TPSA 59 Ų, rotatable bonds 5) and are therefore unresolvable by achiral analytical methods, their chiral HPLC retention times and optical rotation values diverge, and – critically – biological targets discriminate between them. In the broader morpholine class, enantiomeric resolution achieving >99% enantiomeric excess has been demonstrated to be essential for PET tracer development, where the (S,S)- and (R,R)-enantiomers of related N-Boc-morpholine derivatives exhibited distinct biodistribution and brain uptake profiles [3]. No racemization was observed under standard Boc-deprotection conditions (TFA) when enantiopure starting material was employed [3].

Chiral resolution Enantiomeric purity Asymmetric synthesis

C2-Substitution Regiochemistry Versus C3-Regioisomer: Divergent Vector Orientation for Target Engagement

The target compound bears the 3-hydroxypropyl substituent at the morpholine C2 position adjacent to the ring oxygen, whereas the regioisomer tert-butyl 3-(3-hydroxypropyl)morpholine-4-carboxylate (CAS 220032-81-5) places this substituent at the C3 position adjacent to the ring nitrogen [1][2]. This difference in substitution position alters the exit vector of the hydroxypropyl side chain relative to the morpholine ring plane, which in turn changes the spatial orientation of the terminal hydroxyl group for hydrogen bonding or derivatization. The C2-substituted variant orients the side chain closer to the ring oxygen and projects it along a different trajectory than the C3-substituted analog, which orients it nearer to the Boc-protected nitrogen. Systematic chemical diversity studies on the morpholine scaffold have explicitly demonstrated that regiochemical variation (e.g., C2- vs C3-substitution) produces compounds with distinct molecular shapes that engage biological targets through different vectors, yielding unique and non-interchangeable structure-activity relationships [3]. Both regioisomers share identical molecular formula (C₁₂H₂₃NO₄), MW (245.32), and computed logP (0.8), but the C3 isomer lacks a defined stereocenter (Defined Atom Stereocenter Count = 0) [2].

Regiochemistry Structure-activity relationship Scaffold diversification

Boc-Protected Morpholine Nitrogen Versus Free Amine Analog: Orthogonal Protection for Chemoselective Synthesis

The target compound contains a tert-butyloxycarbonyl (Boc) group on the morpholine nitrogen, rendering the amine non-nucleophilic and stable to a wide range of reaction conditions (bases, nucleophiles, oxidizing agents) that would otherwise react with a free secondary amine. The des-Boc analog, 4-(3-hydroxypropyl)morpholine (CAS 4441-30-9; MW 145.20), lacks this protection and presents a nucleophilic nitrogen that will compete in reactions intended for the hydroxyl group . The Boc group can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane) to unmask the amine for subsequent functionalization, a well-established orthogonal protection strategy in medicinal chemistry [1]. The des-Boc analog has been employed in the synthesis of macrocyclic urea Chk1 inhibitors, demonstrating the utility of the free amine for specific transformations . However, when chemoselective modification of the hydroxyl group is required without amine interference, the Boc-protected form is essential.

Protecting group strategy Orthogonal reactivity Synthetic intermediate

3-Hydroxypropyl Side Chain Length Versus Hydroxymethyl Analog: Extended Reach for Hydrogen Bonding and Derivatization

The target compound features a three-carbon hydroxypropyl spacer between the morpholine C2 and the terminal hydroxyl group, providing an extended reach of approximately 4.5–5.0 Å from the ring. In contrast, the shorter-chain analog (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS 135065-71-3; MW 217.26) bears a one-carbon hydroxymethyl substituent with a reach of only ~1.5 Å . The longer spacer in the target compound allows the terminal hydroxyl to engage hydrogen bond donors/acceptors deeper in a binding pocket and provides a longer lever arm for introducing additional functionality (e.g., through oxidation to the aldehyde/carboxylic acid, or Mitsunobu-based derivatization). The hydroxymethyl analog has been employed as an intermediate for Checkpoint Kinase 1 (Chk1) inhibitors, while the 3-hydroxypropyl analog's extended chain is better suited for targeting deeper pockets such as those found in growth factor receptor kinases . Both compounds share the (R)-configuration at C2 and Boc protection, making side chain length the primary differentiating feature.

Side chain engineering Hydrogen bonding Fragment elaboration

Commercial Purity Range and Vendor Variability: 95% Versus 97–98% Grades with Implications for Reproducibility

The target compound is commercially available at different purity grades across vendors: 95% (Calpac Laboratories, 100 mg scale) [1], 97% (ChemicalBook, bulk scale up to 1 kg) , and 98% (Leyan, research scale) . The (S)-enantiomer is similarly offered at 97% (MolCore) and 98% (Leyan) . A 3% purity difference (95% vs 98%) corresponds to up to 30 mg of impurities per gram of material, which may include residual solvents, unreacted starting materials, or stereochemical contaminants. In enantioselective synthesis, the presence of even 2–3% of the opposite enantiomer can confound biological assay interpretation, particularly in potent compound series where the eutomer/distomer activity ratio exceeds 100-fold. No vendor currently provides a certificate of analysis specifying enantiomeric excess for this compound, meaning that chemical purity (HPLC or GC) does not guarantee stereochemical purity.

Chemical purity Quality control Procurement specification

Class-Level Validation: Morpholine-4-Carboxylate Scaffold in P2X3 Antagonist and Kinase Inhibitor Programs

The morpholine-4-carboxylate ester scaffold, of which the target compound is a protected precursor, has been validated in multiple therapeutic programs. Patent CN114085220A discloses substituted morpholine-4-carboxylic ester derivatives with "obvious P2X3 inhibition activity and selectivity" for treating pain, overactive bladder, and chronic cough [1]. Separately, morpholine-4-carboxylate intermediates have been employed in the synthesis of BMS-599626, a selective and orally efficacious inhibitor of human epidermal growth factor receptor 1 and 2 (HER1/HER2) kinases [2]. The target compound's hydroxypropyl side chain provides a synthetic handle for oxidation to the carboxylic acid, directly generating the morpholine-4-carboxylic acid motif found in these bioactive molecules. The (R)-stereochemistry at C2 offers a defined vector for the carboxylic acid moiety that is distinct from the (S)-enantiomer, with potential consequences for target binding as demonstrated in enantioselective morpholine-based PET tracer development [3]. This class-level evidence establishes the morpholine-4-carboxylate scaffold as a validated starting point for drug discovery, but does not provide compound-specific activity data for the target molecule itself.

P2X3 antagonist Kinase inhibitor Medicinal chemistry Scaffold validation

Optimal Procurement and Application Scenarios for tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate Based on Quantitative Evidence


Enantioselective Synthesis of C2-Functionalized Morpholine-Based Kinase Inhibitors Requiring Defined (R)-Stereochemistry

When designing ATP-competitive kinase inhibitors where the morpholine C2 substituent projects into the ribose pocket or solvent channel, the (R)-configuration provides a distinct trajectory that may complement a specific kinase's binding site topology. The target compound's 3-hydroxypropyl chain can be oxidized to the carboxylic acid and coupled to an appropriate warhead, while the defined (R)-stereocenter (Defined Atom Stereocenter Count = 1) ensures a consistent spatial presentation [1]. The Boc group permits chemoselective transformations at the hydroxyl terminus without competing reactions at the morpholine nitrogen [2]. This scenario is supported by class-level evidence: structurally related Boc-protected morpholine intermediates have been integral to the synthesis of BMS-599626 (HER1/HER2 inhibitor) and Chk1 inhibitors, where regio- and stereochemical precision were critical to achieving target selectivity [2][3].

Fragment-Based Drug Discovery Leveraging the 3-Hydroxypropyl Side Chain as an Elaboration Handle

The target compound's 3-hydroxypropyl side chain offers an extended reach of ~4.5–5.0 Å, significantly longer than the ~1.5 Å reach of the hydroxymethyl analog (CAS 135065-71-3) [1]. This additional length allows fragment linking or growing strategies to access deeper subpockets within a target protein. The hydroxyl group can serve as a hydrogen bond donor/acceptor or be derivatized via esterification, etherification, oxidation, or Mitsunobu chemistry to introduce diverse functional groups [2]. The (R)-C2 stereochemistry and C2 (rather than C3) regiochemistry anchor the side chain vector in a defined orientation that is complementary to, but distinct from, C3-substituted regioisomers [3]. This scenario applies to fragment libraries built on the systematic chemical diversity principle, where varying regio- and stereochemistry around the morpholine core is deliberately employed to explore target space [3].

Synthesis of P2X3 Receptor Antagonist Precursors via Oxidation of the Hydroxypropyl Side Chain

Patent literature (CN114085220A) has established that substituted morpholine-4-carboxylic ester derivatives exhibit P2X3 inhibitory activity with practical therapeutic value for pain, overactive bladder, and chronic cough [1]. The target compound, bearing a 3-hydroxypropyl side chain at the (R)-C2 position, is structurally poised for oxidation to the corresponding morpholine-4-carboxylic acid derivative – the pharmacophoric motif present in the patented P2X3 antagonists. While the patent does not disclose specific IC₅₀ data for the target compound itself, the structural analogy positions it as a viable late-stage intermediate for generating P2X3-focused compound libraries [1]. Procuring the (R)-enantiomer specifically is essential, as the (S)-enantiomer would generate carboxylic acid derivatives with inverted stereochemistry that may exhibit different P2X3 binding profiles [2].

Building Block for Systematic Chemical Diversity (SCD) Morpholine Libraries in Hit Expansion

The SCD approach to morpholine library design explicitly requires regiochemical and stereochemical variation to generate distinct molecular shapes for fragment screening and hit expansion [1]. The target compound fills a specific position in the SCD matrix: C2-substituted, (R)-configured, with a 3-hydroxypropyl appendage. When combined with its (S)-enantiomer, the C3 regioisomer, and variants with different side chain lengths, a diverse morpholine library can be assembled where each member presents the hydroxyl handle along a unique vector [1]. The Boc group further allows library members to be used directly in fragment screens or elaborated through parallel synthesis, with the option of late-stage Boc deprotection for secondary amine diversification [2]. This scenario is directly supported by the demonstrated success of SCD in generating screening hits with interpretable SAR from morpholine scaffold families [1].

Quote Request

Request a Quote for tert-Butyl (R)-2-(3-hydroxypropyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.